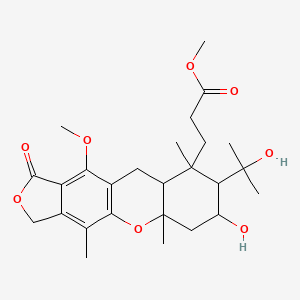
Austalide H
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Austalide H is a member of xanthenes.
Austalide H is a natural product found in Aspergillus ustus with data available.
Applications De Recherche Scientifique
Meroterpenoid Production in Alga-Derived Fungi
Austalide H, identified as a meroterpenoid, has been isolated from the lipophilic extract of alga-derived fungi Penicillium thomii and Penicillium lividum. This compound is part of a group that showed significant inhibitory activity against endo-1,3-β-D-Glucanase from the marine mollusk Pseudocardium sachalinensis (Sobolevskaya et al., 2016).
Structural Elucidation of Austalides
Research has focused on the detailed study of high-field 1H and 13C NMR spectra of austalides, including austalide H, derived from cultures of Aspergillus ustus. This study provided insights into the structure and conformation of these compounds (Horak et al., 1985).
Biosynthesis and Absolute Configuration Studies
Investigations into the biosynthesis and absolute configuration of austalide H and related compounds have been carried out. These studies involve isotope labeling and crystallographic analysis to understand the stereochemical course of cyclisation of the farnesyl-derived moiety in these compounds (Dillen et al., 1989).
Therapeutic Potential in Bone Diseases
Austalide K, closely related to austalide H, has shown potential in preventing osteoporosis by inhibiting osteoclast differentiation and promoting osteoblast differentiation. This suggests a potential therapeutic application for austalide compounds in bone diseases (Kim et al., 2021).
Antitumor Activities
Austalides V and W, related to austalide H, have demonstrated the ability to inhibit the propagation of prostate and bladder cancer cells. This indicates the potential for austalide compounds in cancer therapy (Antipova et al., 2019).
Inhibitors of Osteoclast Differentiation
Meroterpenoids, including austalides, from the marine fungus Penicillium rudallense have been found to inhibit osteoclast differentiation. This discovery opens avenues for using these compounds in treating bone-related diseases (Wang et al., 2019).
Propriétés
Numéro CAS |
96817-10-6 |
|---|---|
Nom du produit |
Austalide H |
Formule moléculaire |
C26H36O8 |
Poids moléculaire |
476.6 |
Nom IUPAC |
methyl 3-[7-hydroxy-8-(2-hydroxypropan-2-yl)-11-methoxy-4,5a,9-trimethyl-1-oxo-3,6,7,8,9a,10-hexahydro-[2]benzofuro[5,6-b]chromen-9-yl]propanoate |
InChI |
InChI=1S/C26H36O8/c1-13-15-12-33-23(29)19(15)21(32-7)14-10-17-25(4,9-8-18(28)31-6)22(24(2,3)30)16(27)11-26(17,5)34-20(13)14/h16-17,22,27,30H,8-12H2,1-7H3 |
Clé InChI |
LQLBJBHPDHBGLH-UHFFFAOYSA-N |
SMILES |
CC1=C2COC(=O)C2=C(C3=C1OC4(CC(C(C(C4C3)(C)CCC(=O)OC)C(C)(C)O)O)C)OC |
SMILES canonique |
CC1=C2COC(=O)C2=C(C3=C1OC4(CC(C(C(C4C3)(C)CCC(=O)OC)C(C)(C)O)O)C)OC |
Autres numéros CAS |
96817-10-6 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-(Trifluoromethyl)phenoxy]pyrrolidine](/img/structure/B1661753.png)
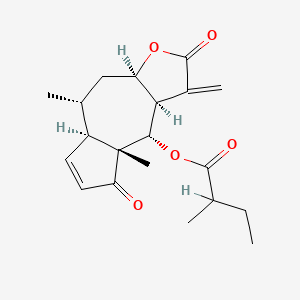
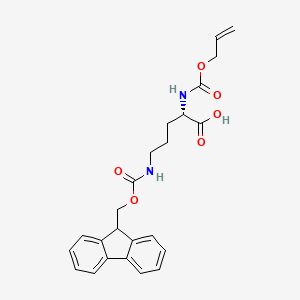
![2-methoxy-N-[(3S)-piperidin-3-yl]benzene-1-sulfonamide hydrochloride](/img/structure/B1661757.png)
![7-Bromo-2-tert-butyl-imidazo[1,2-a]pyridine](/img/structure/B1661758.png)
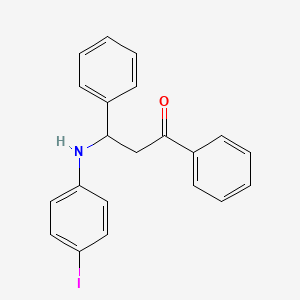
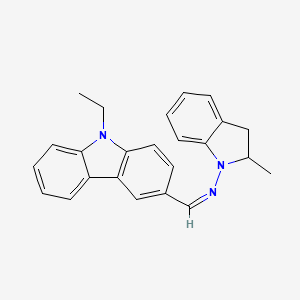
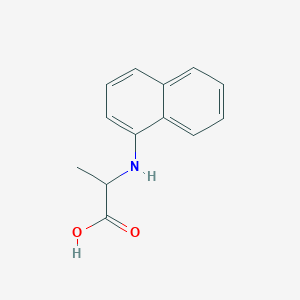
![(Z)-4-[(2E)-2-benzylidenehydrazinyl]-4-oxobut-2-enoic acid](/img/structure/B1661768.png)
![Phenol, 2-[5-(4-nitrophenyl)-1H-pyrazol-3-yl]-](/img/structure/B1661769.png)
![1-(4-methylbenzenesulfonyl)-N-[(4-methylphenyl)(thiophen-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B1661770.png)
![2H-Indol-2-one, 1-[2-(3,4-dimethoxyphenyl)ethyl]-1,4,5,6-tetrahydro-](/img/structure/B1661772.png)
![N-(4-acetylphenyl)-2-{4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}propanamide](/img/structure/B1661775.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-{4-[(2,3-dihydro-1-benzofuran-5-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B1661776.png)